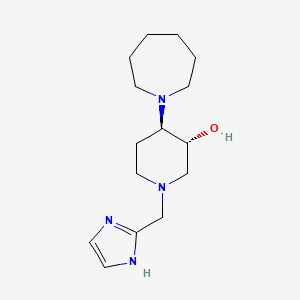

![molecular formula C15H8F4N2O B5631060 2-(3-fluorophenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B5631060.png)

2-(3-fluorophenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis The synthesis of 1,3,4-oxadiazole derivatives is a topic of significant interest in the field of medicinal chemistry due to their broad range of pharmacological activities. These activities are enhanced by the oxadiazole ring's ability to form hydrogen bond interactions with biomacromolecules, making oxadiazole derivatives potent antibacterial, anti-inflammatory, and anticancer agents among others (Wang et al., 2022). Additionally, the synthetic routes for 1,3,4-oxadiazoles involve various strategies like dehydrogenative cyclization, oxidative cyclization, and condensation cyclization, showcasing the versatility and ease of synthesizing these compounds for potential applications in material science and organic electronics (Sharma et al., 2022).

Molecular Structure Analysis The molecular structure of 1,3,4-oxadiazole derivatives is crucial for their biological activities. These structures are characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The distinct structure of the oxadiazole ring allows for effective binding with various enzymes and receptors through multiple weak interactions, thereby eliciting a wide range of bioactivities. Research into the development of 1,3,4-oxadiazole-based derivatives has become a focal point for scientists due to their high therapeutic potency and utility in treating different ailments (Verma et al., 2019).

Chemical Reactions and Properties The chemical reactivity of 1,3,4-oxadiazole compounds is significant in the synthesis of biologically active molecules. The oxadiazole core displays various pharmacological properties and serves as surrogates of carboxylic acids, carboxamides, and esters. Their wide range of applications, from polymers to luminescence-producing materials, highlights their versatility. This reactivity is fundamental for creating new analogues with improved activity and less toxicity, making 1,3,4-oxadiazole compounds efficacious medicinal agents (Rana et al., 2020).

Physical Properties Analysis The physical properties of 1,3,4-oxadiazoles, such as high photoluminescent quantum yield, excellent thermal and chemical stability, and the presence of potential coordination sites (N and O donor atoms), make these molecules a prominent choice for applications as metal-ion sensors. These properties, coupled with the ease of linking π-conjugated groups to the oxadiazole ring, encourage the use of these compounds as building blocks for a variety of fluorescent frameworks, particularly in the development of chemosensors (Sharma et al., 2022).

Chemical Properties Analysis The chemical properties of 1,3,4-oxadiazole and its analogs are characterized by their wide range of pharmacological activities, including antimicrobial, antiprotozoal, and anticancer activities. The oxadiazole ring's presence in various biologically active compounds and its role as a bioisoster for multiple functional groups underscore its significance in drug development. The exploration of these compounds' chemical properties has led to the identification of new drug candidates for treating various diseases, highlighting the oxadiazole core's importance in medicinal chemistry (Glomb & Świątek, 2021).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(3-fluorophenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F4N2O/c16-12-3-1-2-10(8-12)14-21-20-13(22-14)9-4-6-11(7-5-9)15(17,18)19/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGZFMISFKWYSLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NN=C(O2)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F4N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Fluorophenyl)-5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5630977.png)

![1-[(4-chlorobenzyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5630981.png)

![(4S)-3-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)azetidin-1-yl]-2-oxoethyl}-4-isopropyl-1,3-oxazolidin-2-one](/img/structure/B5630983.png)

![N-butyl-3-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)benzamide dihydrochloride](/img/structure/B5631003.png)

![3,5-dimethyl-7-[3-(1-methyl-1H-pyrazol-5-yl)propanoyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5631029.png)

![N-[2-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B5631035.png)

![N-cyclooctyl-3-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5631036.png)

![2-[5-(1,1,2,2-tetrafluoroethyl)-3-isoxazolyl]phenol](/img/structure/B5631051.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B5631056.png)

![2-{2-oxo-2-[(1S*,5R*)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]ethyl}-5-piperidin-1-ylpyridazin-3(2H)-one](/img/structure/B5631063.png)